molecular formula C6H9NO4 B8489309 4-(2-Hydroxyethyl)morpholine-2,3-dione CAS No. 68898-62-4

4-(2-Hydroxyethyl)morpholine-2,3-dione

Cat. No.: B8489309
CAS No.: 68898-62-4
M. Wt: 159.14 g/mol
InChI Key: HJBREASPIYRAMW-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethyl)morpholine-2,3-dione is a six-membered heterocyclic compound featuring a morpholine backbone fused with a 2,3-dione moiety and a 2-hydroxyethyl substituent. The 2-hydroxyethyl side chain likely improves aqueous solubility compared to non-polar analogs, which is advantageous in pharmaceutical or polymer applications.

Properties

CAS No.

68898-62-4

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

4-(2-hydroxyethyl)morpholine-2,3-dione

InChI

InChI=1S/C6H9NO4/c8-3-1-7-2-4-11-6(10)5(7)9/h8H,1-4H2

InChI Key

HJBREASPIYRAMW-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C(=O)N1CCO

Origin of Product

United States

Scientific Research Applications

Biological Activities

Research indicates that 4-(2-Hydroxyethyl)morpholine-2,3-dione exhibits notable biological activities, which include:

  • Antibacterial Properties : Modifications of this compound into ruthenium-based derivatives have shown effectiveness in disrupting bacterial membranes and inducing oxidative stress within cells.
  • Antiviral Potential : Derivatives are being explored for their ability to inhibit viral replication, making them candidates for antiviral drug development .
  • Therapeutic Applications : The compound's interaction with specific enzymes or receptors suggests potential uses in therapeutic settings, particularly in drug design aimed at modulating biological pathways .

Antibacterial Activity

A study highlighted the antibacterial efficacy of modified derivatives of this compound. These derivatives were found to disrupt bacterial cell membranes effectively. The mechanism involved the induction of oxidative stress within bacterial cells, leading to cell death. This property positions the compound as a promising candidate for developing new antibacterial agents.

Antiviral Research

Research into the antiviral properties of this compound derivatives revealed their potential to inhibit specific viral targets. In vitro studies demonstrated that these compounds could significantly reduce viral loads in infected cell lines, indicating their therapeutic potential against viral infections.

Comparison with Similar Compounds

Implications :

  • Pyrrolidine diones exhibit higher ring strain, favoring reactivity in cycloaddition or alkylation reactions .

Substituent Effects

Compound Substituent Impact on Properties
This compound 2-Hydroxyethyl Enhances hydrophilicity; potential for esterification or conjugation (e.g., PEGylation).
Pyrrolidine-2,3-dione derivatives Aryl groups (e.g., 3-nitrophenyl) Increase lipophilicity and π-π stacking potential; may improve membrane permeability.
Isoindoline-1,3-dione analog 4-(2-Hydroxyethyl)phenyl Combines aromatic hydrophobicity with hydroxyethyl polarity; suitable for ligand design.

Functional Differences :

  • Hydroxyethyl groups (target compound) are more biocompatible than nitro- or methoxy-substituted aryl groups (), favoring biomedical applications.
  • Aromatic substituents () enhance UV absorbance, aiding spectroscopic characterization .

Observations :

  • High-yield steps (e.g., 70% in ) suggest efficient coupling strategies for hydroxyethyl analogs.
  • Pyrrolidine dione syntheses often require harsh conditions (e.g., reflux with triethylamine), limiting scalability .

Key Insights :

  • The target compound’s hydroxyethyl group could serve as a linker in bioconjugation (similar to ’s biotinylated ligand strategy) .
  • Aryl-substituted diones () show promise in therapeutic contexts due to nitro groups’ electron-withdrawing effects .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for structural characterization of 4-(2-hydroxyethyl)morpholine-2,3-dione, and how do they resolve ambiguities in stereochemistry?

  • Methodological Answer :

  • 1D/2D NMR : Use 1H^{1}\text{H} NMR to identify protons in the hydroxyethyl group (δ ~3.5–4.0 ppm) and morpholine-dione ring (δ ~3.0–3.3 ppm). 13C^{13}\text{C} NMR distinguishes carbonyl carbons (δ ~170–180 ppm). HSQC and HMBC spectra correlate protons with adjacent carbons, resolving connectivity between the hydroxyethyl substituent and the morpholine-dione core .
  • X-ray crystallography : For absolute stereochemical confirmation, single-crystal X-ray diffraction is critical. If crystals are unavailable, computational methods (e.g., DFT-B3LYP/6-31G*) can predict optimized 3D structures and compare with experimental NMR data .

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

  • Methodological Answer :

  • Catalyst selection : Use SnOct2_2/2-hydroxyethyl catalyst systems for ring-opening polymerization of morpholine-2,5-dione precursors, which enhance regioselectivity and reduce side reactions .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate the compound. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Advanced Research Questions

Q. How can researchers address contradictory spectral data (e.g., unexpected 1H^{1}\text{H} NMR signals) in derivatives of this compound?

  • Methodological Answer :

  • Dynamic effects : Investigate tautomerism or conformational flexibility using variable-temperature NMR. For example, broadened -NH signals in pyrrolidine-dione analogs (δ ~5.5 ppm) may indicate slow exchange between tautomers .
  • Isotopic labeling : Synthesize 15N^{15}\text{N}-labeled analogs to track nitrogen environments via 1H^{1}\text{H}-15N^{15}\text{N} HMBC, clarifying ambiguities in heterocyclic ring systems .

Q. What role does the hydroxyethyl group play in modulating the biological activity of morpholine-2,3-dione derivatives?

  • Methodological Answer :

  • Structure-activity relationships (SAR) : Compare pharmacokinetic properties (e.g., solubility, membrane permeability) of hydroxyethyl-substituted analogs vs. alkyl/methoxy variants. Molecular docking studies (e.g., AutoDock Vina) can predict binding interactions with target proteins (e.g., kinases or GPCRs) .
  • Metabolic stability : Assess oxidative metabolism using liver microsome assays. The hydroxyethyl group may undergo glucuronidation, impacting half-life .

Q. How can computational methods guide the design of this compound-based polymers for biomedical applications?

  • Methodological Answer :

  • Polymerization modeling : Use DFT to calculate ring strain in morpholine-2,5-dione monomers, predicting reactivity in ring-opening polymerization. Higher strain correlates with faster polymerization rates .
  • Degradation profiling : Simulate hydrolytic cleavage of ester/amide bonds in the polymer backbone using molecular dynamics (e.g., GROMACS). Adjust hydroxyethyl content to tune degradation kinetics .

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